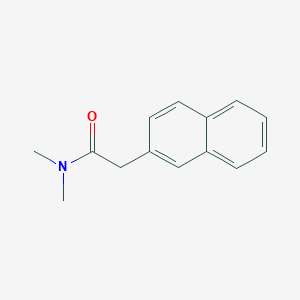
3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide, also known as BCPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BCPB belongs to the class of benzamide derivatives, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. 3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in the inflammatory response. 3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide has also been found to bind to the benzodiazepine receptor, which is a receptor that plays a role in anxiety and depression.
Biochemical and Physiological Effects:
3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. 3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide has also been found to reduce inflammation and pain in animal models. In addition, 3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide has been found to exhibit anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide in lab experiments is its diverse biological activity. 3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide has been found to exhibit antitumor, anti-inflammatory, and analgesic effects, making it a potential candidate for various therapeutic applications. However, one of the limitations of using 3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide. One direction is to further investigate its potential use as an antidepressant and anxiolytic agent. Another direction is to study its potential use in the treatment of cancer and inflammation. Additionally, further research is needed to understand the mechanism of action of 3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis of 3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide involves the reaction of 3-bromo-4-chlorobenzoyl chloride with N-methyl-N-(3-phenylpropyl)amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The resulting product is then purified through recrystallization using a suitable solvent.
Scientific Research Applications
3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit antitumor, anti-inflammatory, and analgesic effects. 3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide has also been studied for its potential use as an antidepressant and anxiolytic agent.
properties
IUPAC Name |
3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClNO/c1-20(11-5-8-13-6-3-2-4-7-13)17(21)14-9-10-16(19)15(18)12-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSLCJLGQPHDEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(2-Propoxyacetyl)pyrrolidin-2-yl]acetic acid](/img/structure/B6635498.png)
![3-[[(1-Methylimidazole-4-carbonyl)amino]methyl]benzoic acid](/img/structure/B6635507.png)
![4-[(1-Methylimidazole-4-carbonyl)amino]butanoic acid](/img/structure/B6635517.png)
![2-[Butan-2-yl-(1-methylimidazole-4-carbonyl)amino]acetic acid](/img/structure/B6635518.png)
![(2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid](/img/structure/B6635524.png)
![(2R)-3-methyl-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid](/img/structure/B6635529.png)
![2,2-Dimethyl-3-[(1-methylimidazole-4-carbonyl)amino]propanoic acid](/img/structure/B6635536.png)
![(2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6635543.png)


![2-[(4-Chloro-2-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6635588.png)
![2-[4-(4-Chloro-2-methylbenzoyl)morpholin-3-yl]acetic acid](/img/structure/B6635596.png)